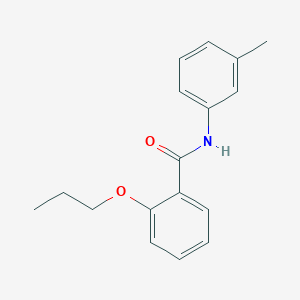![molecular formula C22H26N2O4 B268806 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268806.png)
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment and drug discovery. EPPB is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between the transcription factor STAT3 and its upstream activator, JAK2.
Mécanisme D'action
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide works by binding to the SH2 domain of STAT3, preventing its interaction with JAK2 and subsequent activation. This inhibition leads to the downregulation of STAT3-dependent genes, resulting in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have specific effects on cancer cells, including decreased cell viability, increased apoptosis, and decreased migration and invasion. In addition, 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have anti-inflammatory effects, as STAT3 is also involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its specificity for the STAT3-JAK2 interaction, which allows for targeted inhibition of this pathway. However, one limitation is that 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
1. Investigating the potential use of 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other cancer treatments to enhance efficacy.
2. Developing more potent and selective inhibitors of the STAT3-JAK2 interaction.
3. Exploring the use of 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in other disease models where STAT3 is involved, such as autoimmune disorders.
4. Investigating the potential use of 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in drug discovery to screen for compounds that target protein-protein interactions.
In conclusion, 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a promising compound for scientific research due to its potential applications in cancer treatment and drug discovery. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Further research is needed to fully explore the potential of 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and develop more potent and selective inhibitors of the STAT3-JAK2 interaction.
Méthodes De Synthèse
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-nitrophenylacetic acid with ethylene glycol, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate to yield 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
Applications De Recherche Scientifique
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have potential applications in cancer treatment, as STAT3 is a key player in tumor progression and metastasis. Inhibition of the STAT3-JAK2 interaction has been found to suppress tumor growth and promote apoptosis in cancer cells. 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been investigated for its potential use in drug discovery, as it can be used to screen for compounds that target protein-protein interactions.
Propriétés
Nom du produit |
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-(2-ethoxyethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-2-27-15-16-28-20-8-4-3-7-19(20)21(25)23-18-11-9-17(10-12-18)22(26)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,23,25) |
Clé InChI |
ZSJASYNZNDVJQU-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canonique |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)